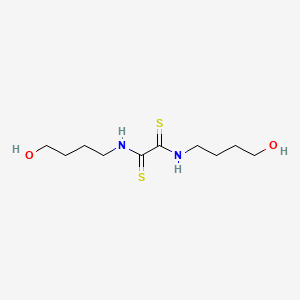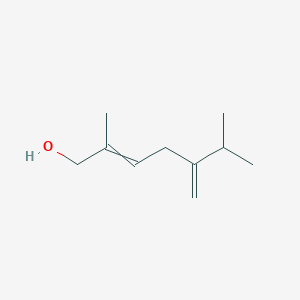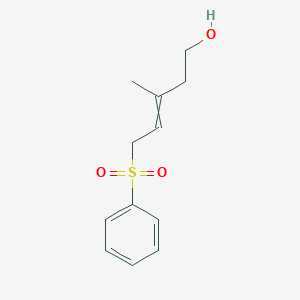![molecular formula C38H40N2 B15162122 N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine CAS No. 142094-35-7](/img/structure/B15162122.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes multiple ethenylphenyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-ethenylbenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is typically purified through crystallization or distillation processes.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the ethenylphenyl groups.
Reduction: The reduction of the ethenyl groups leads to the formation of ethylphenyl derivatives.
Substitution: Substituted derivatives of the original compound, depending on the electrophile used.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. This chelation process can interfere with metal-dependent biological processes, leading to various biological effects. The molecular targets and pathways involved include metal ion transport and regulation pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: A similar compound known for its metal chelating properties.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another related compound with applications in metal chelation and coordination chemistry.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of ethenylphenyl groups, which provide additional sites for chemical modification and interaction. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.
Propiedades
Número CAS |
142094-35-7 |
|---|---|
Fórmula molecular |
C38H40N2 |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H40N2/c1-5-31-17-9-13-21-35(31)27-39(28-36-22-14-10-18-32(36)6-2)25-26-40(29-37-23-15-11-19-33(37)7-3)30-38-24-16-12-20-34(38)8-4/h5-24H,1-4,25-30H2 |
Clave InChI |
HGFBMPZVFPHMJI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CN(CCN(CC2=CC=CC=C2C=C)CC3=CC=CC=C3C=C)CC4=CC=CC=C4C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)


![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)

![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)

